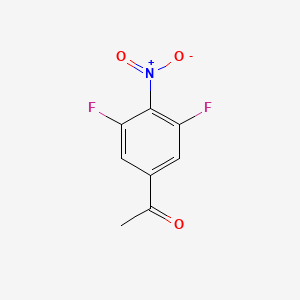

3',5'-Difluoro-4'-nitroacetophenone

Description

3',5'-Difluoro-4'-nitroacetophenone is a fluorinated aromatic ketone with the molecular formula C₈H₅F₂NO₃, featuring a nitro group at the 4' position and fluorine atoms at the 3' and 5' positions on the benzene ring. This compound is of significant interest in medicinal chemistry and materials science due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and catalytic reactions.

Properties

IUPAC Name |

1-(3,5-difluoro-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO3/c1-4(12)5-2-6(9)8(11(13)14)7(10)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWWNLQSGYPFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-4’-nitroacetophenone typically involves the nitration of 3’,5’-difluoroacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

3’,5’-Difluoroacetophenone+HNO3→3’,5’-Difluoro-4’-nitroacetophenone+H2O

Industrial Production Methods: In industrial settings, the production of 3’,5’-Difluoro-4’-nitroacetophenone may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Difluoro-4’-nitroacetophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Oxidation: The acetophenone moiety can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium methoxide, other nucleophiles.

Oxidation: Potassium permanganate, other strong oxidizing agents.

Major Products Formed:

Reduction: 3’,5’-Difluoro-4’-aminoacetophenone.

Substitution: Various substituted acetophenones depending on the nucleophile used.

Oxidation: 3’,5’-Difluoro-4’-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 3’,5’-Difluoro-4’-nitroacetophenone is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery .

Medicine: The compound’s derivatives may possess pharmacological properties, and thus, it is explored in medicinal chemistry for the development of new therapeutic agents .

Industry: In the industrial sector, 3’,5’-Difluoro-4’-nitroacetophenone is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-4’-nitroacetophenone and its derivatives depends on the specific biological or chemical context in which they are used. Generally, the nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved vary based on the specific application and derivative being studied .

Comparison with Similar Compounds

Structural and Physical Properties

Reactivity and Functional Performance

- Biocatalytic Reduction: 4'-Nitroacetophenone achieves higher enantiomeric excess (71.4–96.5%) in plant-mediated reductions compared to halogenated analogs, attributed to better substrate compatibility with plant enzymes . Halogenated derivatives (e.g., 2-bromo-4'-nitroacetophenone) show reduced yields due to steric and electronic effects .

- Synthetic Applications: Fluorinated derivatives (e.g., 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone) are preferred in cross-coupling reactions for agrochemicals, leveraging fluorine’s electronegativity to stabilize intermediates . Chlorinated analogs (e.g., 2-chloro-4'-nitroacetophenone) serve as intermediates in heterocycle synthesis but require harsh conditions for further functionalization .

Biological Activity

3',5'-Difluoro-4'-nitroacetophenone (DFNAP) is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of DFNAP, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

DFNAP has the molecular formula and features both nitro and fluorine substituents on the acetophenone backbone. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 201.13 g/mol |

| Melting Point | 85-87 °C |

| Solubility | Soluble in organic solvents |

| LogP | 2.45 |

The biological activity of DFNAP is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular macromolecules, leading to alterations in enzyme activity and disruption of cellular processes . Additionally, the fluorine atoms contribute to the compound's electronic properties, enhancing its reactivity in various biochemical pathways.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that DFNAP exhibits antimicrobial properties against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

- Cytotoxicity : Research has indicated that DFNAP may possess cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been explored through assays such as MTT and colony-forming assays .

- Enzyme Inhibition : DFNAP has been investigated for its potential to inhibit key enzymes involved in metabolic processes, including Dipeptidyl Peptidase IV (DPP-IV), which plays a role in glucose metabolism. Inhibition of DPP-IV could lead to increased insulin levels, making DFNAP a candidate for diabetes-related research .

Study 1: Anticancer Activity

In a study published in Cancer Letters, DFNAP was tested against breast cancer cell lines (MCF-7). The results demonstrated that treatment with DFNAP led to significant reductions in cell viability and induced apoptosis as measured by Annexin V staining and caspase activation assays .

Study 2: Antimicrobial Properties

A separate investigation evaluated the antimicrobial efficacy of DFNAP against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.